6-Methyl-1,4-naphthoquinone

描述

Overview of Naphthoquinone Class in Chemical Biology

Naphthoquinones are a class of organic compounds characterized by a naphthalene (B1677914) ring fused to a quinone ring. numberanalytics.com This structure, featuring a fully conjugated cyclic dione (B5365651) system, results in a planar, unsaturated molecule. numberanalytics.com Naphthoquinones can exist in different isomeric forms, most commonly 1,2-naphthoquinones and 1,4-naphthoquinones, each with distinct physical and chemical properties. numberanalytics.com

In the realm of chemical biology, quinones are recognized as highly reactive species. annualreviews.orgnih.gov Their biological interactions are primarily governed by two key chemical properties: their ability to act as electrophiles and as agents of electron transfer. annualreviews.orgresearchgate.net As electrophiles, quinones can form covalent bonds with nucleophilic groups in biological molecules, such as the thiol group of cysteine residues in proteins, through a process known as arylation. annualreviews.org This reactivity is attributed to the α,β-unsaturated carbonyl system within their structure. annualreviews.org

Furthermore, naphthoquinones participate in oxidation-reduction (redox) cycling. annualreviews.org They can accept electrons from reducing agents, like NADPH, and subsequently transfer them to molecular oxygen. annualreviews.org This process generates reactive oxygen species (ROS), which can lead to cellular damage. nih.govresearchgate.net The biological targets for these reactions often include regulatory proteins, such as protein tyrosine phosphatases and enzymes involved in glycolysis. annualreviews.orgnih.govresearchgate.net

Naphthoquinones are prevalent in nature, found as secondary metabolites in many plants, fungi, and bacteria, where they can serve as a form of chemical defense. redalyc.orgjst.go.jp They are also found as environmental chemicals, for instance, in the atmosphere as byproducts of fuel and tobacco combustion. annualreviews.orgnih.govresearchgate.net The diverse biological activities reported for this class include antimicrobial, antiviral, antifungal, and antitumor properties, making them a significant subject of research in medicinal chemistry. numberanalytics.comredalyc.org

Historical Context of 6-Methyl-1,4-naphthoquinone Research

Research into this compound and its derivatives has a history rooted in the exploration of antineoplastic agents. A notable study from 1982 focused on synthesizing a series of 2- and this compound derivatives to evaluate their potential as bioreductive alkylating agents. nih.gov The premise was that certain quinone-based compounds could be metabolically activated under hypoxic conditions, characteristic of some tumor environments, to become potent alkylating agents that damage cancer cells. nih.gov This research demonstrated that several of these synthesized quinones, including derivatives of this compound, exhibited antitumor activity in mice with Sarcoma 180 ascites cells. nih.gov

Subsequent research in 1986 delved into the physicochemical mechanisms of these compounds, specifically studying the one-electron reduction of 2- and this compound derivatives. nih.gov This work involved producing their semiquinone radicals through radiolytic reduction to understand their stability and redox properties. nih.gov The study found that the semiquinone form did not readily eliminate its leaving group, but that upon two-electron reduction to the hydroquinone (B1673460), the leaving group was immediately lost. nih.gov These findings had implications for understanding how these compounds might function as bioreductive agents. nih.gov

In a different context, the synthesis of this compound has been documented as an unavoidable accessory product during the industrial oxidation of 2-methylnaphthalene (B46627) to produce 2-methyl-1,4-naphthoquinone. google.com This led to research on how to utilize this byproduct. One patented process describes reacting the this compound present in the reaction mixture with a diene compound to form a Diels-Alder adduct, which can then be separated and oxidized to create useful 2-substituted anthraquinones. google.com More recent synthetic chemistry research has explored more efficient, one-pot synthesis methods to produce this compound from hydroquinone and isoprene (B109036) using heteropolyacid catalysts. scirp.orgscirp.org

Significance and Rationale for Studying this compound

The scientific interest in this compound stems from several key areas. Primarily, it serves as a scaffold for the development of potential therapeutic agents. The historical and ongoing research into its derivatives as antineoplastic agents highlights its significance in cancer research. nih.govresearchgate.net Studies have shown that derivatives of this compound can exhibit significant cytotoxic activity against cancer cell lines. nih.govresearchgate.net The rationale is based on the concept of bioreductive activation, where the quinone moiety is reduced in hypoxic tumor cells to a more reactive species capable of alkylating cellular macromolecules. nih.gov

Furthermore, this compound is a valuable intermediate in organic synthesis. chemicalbook.comchemicalbook.com As a byproduct of certain industrial processes, finding efficient ways to convert it into other valuable chemicals, such as anthraquinone (B42736) derivatives used as pulp digestion auxiliaries, is economically and environmentally significant. google.com The development of novel synthetic routes to produce this compound and its derivatives continues to be an active area of research. scirp.orgscirp.org

Finally, the compound is of interest in the field of chemical ecology. It has been identified as a component of the scent gland secretions of certain harvestmen (Opiliones), where it likely plays a role in chemical defense. frontiersin.orgbiocrick.com Studying its occurrence and function in these natural systems contributes to our understanding of evolutionary chemosystematics. frontiersin.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | chemicalbook.comscbt.com |

| Molecular Weight | 172.18 g/mol | chemicalbook.comscbt.com |

| CAS Number | 605-93-6 | chemicalbook.comscbt.com |

| Melting Point | 83-85 °C / 89-91 °C | scirp.orgchemicalbook.com |

| Appearance | Yellow solid | scirp.org |

| Topological Polar Surface Area | 34.14 Ų | chemscene.com |

| LogP | 1.93 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

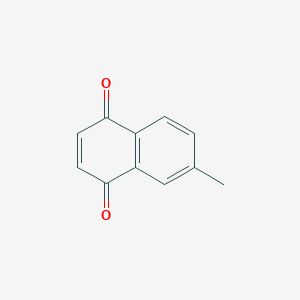

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKFWRVRCVCMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344717 | |

| Record name | 6-Methyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-93-6 | |

| Record name | 6-Methyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 1,4-Naphthoquinones

The synthesis of 1,4-naphthoquinones, the parent structure of 6-Methyl-1,4-naphthoquinone, is well-established, utilizing several foundational reactions in organic chemistry. Industrially, the primary method involves the catalytic gas-phase oxidation of naphthalene (B1677914) using a vanadium oxide catalyst. wikipedia.orggoogle.com In a laboratory setting, 1,4-naphthoquinone (B94277) can be prepared through the oxidation of various naphthalene compounds, with a common and cost-effective method being the oxidation of naphthalene with chromium trioxide. wikipedia.org Another approach involves the oxidation of 1-naphthylamine (B1663977) with hydrogen peroxide in an acidic medium. ciac.jl.cn These core methods provide the foundational chemistry upon which more specific syntheses of substituted naphthoquinones are built.

Diels-Alder Reactions in this compound Synthesis

The Diels-Alder reaction is a powerful and frequently employed method for constructing the bicyclic core of naphthoquinones. asianpubs.org For the specific synthesis of this compound, this [4+2] cycloaddition is typically performed between isoprene (B109036) (2-methyl-1,3-butadiene), which serves as the diene, and p-benzoquinone, the dienophile. scirp.orgresearchgate.net This reaction forms a bicyclic adduct which, upon subsequent oxidation, yields the target this compound. The regioselectivity of the Diels-Alder reaction is a key consideration in achieving the desired substitution pattern on the naphthoquinone ring. Alternative dienes, such as 2-pyrones, can also be used in Diels-Alder reactions with benzoquinone to produce hydroxyl-substituted naphthoquinones in a one-pot process that includes decarboxylation and oxidation. asianpubs.org

Oxidation Reactions in Naphthoquinone Synthesis

Oxidation is a critical step in nearly all synthetic routes to 1,4-naphthoquinones. In multi-step syntheses, such as those employing the Diels-Alder reaction, an oxidation step is required to convert the initial adduct or a hydroquinone (B1673460) intermediate into the final quinone product. asianpubs.orgscirp.org Various oxidizing agents are used, including chromic acid, lead dioxide, and ammonium (B1175870) persulfate. scirp.org In industrial processes, air is used as the oxidant in the presence of a vanadium catalyst for the oxidation of naphthalene. google.comscirp.org More modern and environmentally conscious methods utilize bifunctional catalysts, such as Mo-V-P heteropolyacids, which can catalyze both the initial coupling reaction and the subsequent oxidation of the hydroquinone intermediate to the quinone. scirp.orgscirp.org

One-Pot Synthesis Approaches

To improve efficiency and reduce waste, one-pot synthetic methods for this compound have been developed. A notable example is the reaction of hydroquinone with isoprene in the presence of Mo-V-P heteropolyacid (HPA) solutions. scirp.orgscirp.org These catalysts are bifunctional; their acidic properties catalyze the Diels-Alder reaction between isoprene and p-benzoquinone (formed in situ from the oxidation of hydroquinone), and their redox properties catalyze the oxidation of the resulting adduct to this compound. scirp.orgscirp.org This approach simplifies the synthesis by combining multiple steps into a single procedure at room temperature, offering good yields and high product purity. scirp.orgsemanticscholar.org The reaction proceeds through a 6-methyl-dihydro-1,4-naphthoquinone intermediate, which is fully oxidized to the final product over approximately 30 hours. scirp.orgscirp.org

Table 1: Parameters of this compound Synthesis in a One-Pot Process Conditions: 10 mL of 0.25 M aqueous HPA-x solution, dioxane:HPA-x volume ratio = 1:1, isoprene:HQ molar ratio = 1.25:1, Temperature = 25°C, Time = 30 h. Data sourced from Gogin et al., 2019. scirp.orgscirp.org

| Catalyst (HPA-x) | Naphthoquinone Content (%) | Naphthoquinone Yield (%) |

|---|---|---|

| H₇PMo₈V₄O₄₀ (HPA-4) | 98 | 62.5 |

| H₁₅P₄Mo₁₈V₇O₈₉ (HPA-7) | 84 | 65 |

| H₁₇P₃Mo₁₆V₁₀O₈₉ (HPA-10) | 83 | 67 |

Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives. These modifications are typically aimed at modulating the compound's physicochemical properties and biological activities.

Introduction of Leaving Groups for Bioreductive Activation

A key strategy in the design of targeted anticancer agents involves the synthesis of bioreductive alkylating agents. This has been applied to the this compound framework. nih.gov The core concept is to introduce a good leaving group, which is activated for elimination following the reduction of the quinone moiety to a hydroquinone, a process that occurs preferentially in the hypoxic (low oxygen) environments characteristic of solid tumors. nih.govnih.gov This bioactivation generates a highly reactive quinone methide intermediate that can alkylate biological macromolecules, leading to cytotoxicity. nih.gov A series of this compound derivatives have been synthesized with various leaving groups attached to the methyl group, such as mesylates, tosylates, and N-(chloroethyl)carbamates. nih.gov Studies have shown that compounds with the best leaving groups are the most effective antineoplastic agents, supporting the proposed mechanism of bioreductive activation. nih.gov

Table 2: Examples of this compound Derivatives for Bioreductive Activation Data sourced from Antonini et al., 1982. nih.gov

| Derivative Name | Leaving Group |

|---|---|

| 6-(Mesyloxymethyl)-1,4-naphthoquinone | Mesylate |

| 6-(Tosyloxymethyl)-1,4-naphthoquinone | Tosylate |

| 6-{[((2-Chloroethyl)amino)carbonyl]oxymethyl}-1,4-naphthoquinone | N-(2-Chloroethyl)carbamate |

Functionalization at the Naphthoquinone Backbone

Beyond creating bioreductive prodrugs, the this compound backbone can be functionalized in numerous ways to generate novel compounds. General methods for derivatizing the 1,4-naphthoquinone ring system are widely applicable. Nucleophilic substitution reactions are commonly used, particularly with halogenated precursors like 2,3-dichloro-1,4-naphthoquinone, to introduce nitrogen, sulfur, or oxygen-containing substituents. researchgate.net For instance, reactions with amines or thiols can yield a variety of amino- and thio-naphthoquinones. cdnsciencepub.com Furthermore, Michael additions allow for the introduction of substituents at the C-2 and C-3 positions of the quinone ring. semanticscholar.org These synthetic transformations enable the creation of extensive libraries of 1,4-naphthoquinone derivatives, including those based on the 6-methyl scaffold, for screening and development in medicinal chemistry and materials science. biointerfaceresearch.com

Derivatization for Enhanced Biological Activity

The 1,4-naphthoquinone core, and specifically the 6-methyl substituted variant, serves as a valuable starting point for the synthesis of new molecules with potential therapeutic applications. A key strategy in medicinal chemistry involves the chemical modification of such known structures to improve their pharmacological profiles. researchgate.net Research has focused on modifying this compound to function as a bioreductive alkylating agent, a class of compounds designed to be activated under specific biological conditions to exert a cytotoxic effect. nih.gov

In this context, a series of 2- and this compound derivatives have been synthesized and evaluated for antineoplastic activity. nih.gov The core concept is that the quinone nucleus can be reduced within the body to a hydroquinone, which then eliminates a leaving group to form a highly reactive quinone methide. This reactive intermediate can then alkylate biological macromolecules, leading to cell death. The effectiveness of these agents is often linked to the nature of the leaving group, with better leaving groups correlating with higher efficacy as antineoplastic agents. nih.gov

Key derivatizations of the this compound scaffold to achieve this include the introduction of substituents that can act as effective leaving groups upon bioreduction. nih.govnih.gov Among the most active derivatives showing significant antitumor activity in preclinical models were those incorporating mesylate, tosylate, and N-(chloroethyl)carbamate functionalities. nih.gov These modifications transform the parent quinone into a latent cytotoxic agent, designed for activation in the target environment.

Table 1: Examples of this compound Derivatives and Their Intended Biological Function

| Derivative Class | Example Substituent | Intended Biological Function | Mechanism of Action |

| Mesylates | -CH₂OMs (Mesylate) | Antineoplastic Agent | Bioreductive Alkylation |

| Tosylates | -CH₂OTs (Tosylate) | Antineoplastic Agent | Bioreductive Alkylation |

| Carbamates | -CH₂OCONHCH₂CH₂Cl | Antineoplastic Agent | Bioreductive Alkylation |

Analytical Techniques for Characterization of Synthesized Compounds

The successful synthesis of this compound and its derivatives requires rigorous characterization to confirm the identity and purity of the final products. A suite of analytical techniques is employed for this purpose, each providing unique structural information.

For the parent compound, this compound, synthesized via a one-pot process from hydroquinone and isoprene, several methods are used for identification. scirp.orgscirp.org The reaction products are commonly analyzed using High-Performance Liquid Chromatography (HPLC) to determine purity and yield. scirp.orgscirp.org The completion of the synthesis is also monitored by Thin-Layer Chromatography (TLC). scirp.org

Definitive identification of the synthesized compounds relies on spectroscopic methods and physical property measurements. Individual substituted naphthoquinones are identified by their melting points, Infrared (IR) spectra, and Gas Chromatography-Mass Spectrometry (GC-MS) data. scirp.orgscirp.org For this compound, specific characterization data has been reported, as detailed in the table below. scirp.org

Table 2: Characterization Data for this compound

| Property | Reported Value | Technique | Reference |

| Physical State | Yellow solid | Visual Inspection | scirp.org |

| Melting Point | 89°C - 91°C | Melting Point Apparatus | scirp.org |

| Infrared (IR) Spectrum | 1664 cm⁻¹ (C=O stretch) | IR Spectroscopy | scirp.org |

| Mass Spectrum (MS) | m/z 172 | GC-MS | scirp.org |

For more complex derivatives, a broader range of analytical techniques is often required to fully elucidate the structure. These methods are standard in the characterization of novel 1,4-naphthoquinone derivatives. nih.govbrieflands.comijfmr.com Structural characterization is typically achieved using ¹H-NMR (Proton Nuclear Magnetic Resonance), ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance), and mass spectrometry. brieflands.com Elemental analysis (CHN analysis) is also performed to confirm the elemental composition of the newly synthesized compounds. nih.gov

Table 3: Overview of Analytical Techniques for Characterizing Naphthoquinone Derivatives

| Technique | Abbreviation | Purpose | Information Provided |

| Thin-Layer Chromatography | TLC | Monitors reaction progress and assesses purity. | Qualitative assessment of compound presence and separation. scirp.org |

| High-Performance Liquid Chromatography | HPLC | Quantifies purity and separates mixture components. | Retention time, peak area for quantification. scirp.org |

| Melting Point Analysis | M.p. | Helps identify a compound and assess its purity. | A sharp melting range indicates high purity. scirp.org |

| Infrared Spectroscopy | IR | Identifies functional groups present in the molecule. | Characteristic absorption bands (e.g., C=O, O-H). scirp.org |

| Gas Chromatography-Mass Spectrometry | GC-MS | Separates and identifies volatile compounds. | Retention time and a mass fragmentation pattern (mass spectrum). scirp.org |

| Nuclear Magnetic Resonance | NMR | Provides detailed information about the carbon-hydrogen framework. | Chemical shifts, coupling constants, and integration values to map the molecular structure. brieflands.com |

| High-Resolution Mass Spectrometry | HRMS | Determines the precise molecular formula of a compound. | Highly accurate mass-to-charge ratio. ijfmr.com |

| Elemental Analysis | CHN Analysis | Determines the mass percentages of carbon, hydrogen, and nitrogen. | Confirms the empirical formula of the synthesized compound. nih.gov |

Biological Activities and Mechanisms of Action

Anticancer and Antitumor Activities of 6-Methyl-1,4-naphthoquinone and Derivatives

The 1,4-naphthoquinone (B94277) scaffold is a key feature in numerous natural and synthetic compounds exhibiting a wide array of pharmacological effects, including potent anticancer and antitumor properties. mdpi.com this compound, a member of this family, and its derivatives have been the focus of research due to their cytotoxic activity against various cancer cell lines.

Derivatives of this compound have demonstrated significant antineoplastic activity. For instance, certain derivatives exhibited strong cytotoxic effects against Sarcoma 180 ascites cells, leading to a notable increase in the survival time of tumor-bearing mice. nih.govresearchgate.net Among the most effective have been the mesylates, tosylates, and N-(chloroethyl)carbamates of this compound. nih.gov The antitumor efficacy of these compounds is often linked to their ability to act as bioreductive alkylating agents. nih.gov

The anticancer potential of naphthoquinone derivatives is frequently associated with their redox properties, which can induce oxidative stress and apoptosis in cancer cells. brieflands.com The cytotoxicity of 1,4-naphthoquinones is closely tied to their capacity to accept electrons, which leads to the production of reactive oxygen species (ROS), subsequent DNA damage, and ultimately, cell death. jst.go.jp

Recent research has explored targeted drug delivery approaches by conjugating 1,4-naphthoquinone derivatives with molecules like glucose to exploit the Warburg effect, a metabolic characteristic of many cancer cells. nih.govaacrjournals.org A novel group of 1,4-naphthoquinone-glucose conjugates, including derivatives of this compound, has shown cytotoxicity towards prostate cancer cells. nih.govaacrjournals.org One such compound, PeS-9, demonstrated high efficacy and selectivity, which was attributed to its uptake via the GLUT-1 transporter. nih.govaacrjournals.org This compound was found to induce the degradation of the androgen receptor, increase ROS production, and cause DNA double-strand breaks. nih.govaacrjournals.org

Furthermore, some 1,4-naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. nih.govjst.go.jp For example, certain sulfanyl-phenylamino-1,4-naphthoquinone derivatives displayed remarkable cytotoxic activity against human cancer cell lines such as A549, HeLa, and MCF-7, inducing apoptosis and G1 phase cell cycle arrest. jst.go.jp

Table 1: Antitumor Activity of this compound Derivatives

| Compound | Activity Level | Mechanism of Action |

| Mesylates of this compound | High | Bioreductive alkylation |

| Tosylates of this compound | High | Bioreductive alkylation |

| N-(chloroethyl)carbamates of this compound | High | Bioreductive alkylation |

| 6-((1,4-naphthoquinone-2-yl)methyl)thio-glucose conjugates (e.g., PeS-9) | High | GLUT-1 mediated uptake, ROS production, DNA damage, Androgen receptor degradation |

Bioreductive Alkylation Mechanisms

A key mechanism contributing to the anticancer activity of this compound and its derivatives is bioreductive alkylation. nih.gov This process involves the metabolic reduction of the quinone moiety to a more reactive species that can then alkylate and damage essential cellular macromolecules, such as DNA and proteins, leading to cell death.

The effectiveness of this mechanism is often dependent on the presence of a good leaving group on the molecule. nih.gov Compounds with superior leaving groups have been found to be more potent as antineoplastic agents, supporting the involvement of bioreductive activation in their mode of action. nih.gov

Quinone Methide Formation

The formation of a quinone methide is a critical step in the bioreductive alkylation process for certain this compound derivatives. nih.gov Quinone methides are highly reactive electrophilic intermediates that can readily react with cellular nucleophiles. researchgate.net The generation of these species can be initiated by the enzymatic reduction of the parent quinone. researchgate.net

The bioreductive activation to a quinone methide is thought to be a key part of the mechanism of action for active this compound derivatives. nih.gov This is supported by the observation that the antineoplastic efficacy of these compounds correlates with the lability of the leaving group attached to the methyl substituent. nih.gov

One-Electron Reduction and Semiquinone Formation

The initial step in the bioreductive activation of this compound often involves a one-electron reduction to form a semiquinone radical anion. nih.govosti.govacs.org This reduction can be catalyzed by various flavoenzymes, such as NADPH-cytochrome P450 reductase. jst.go.jp

Studies involving radiolytic reduction have been used to generate and characterize the semiquinones of this compound derivatives. nih.govosti.gov The absorption spectra and decay kinetics of these semiquinones are similar to that of the semiquinone produced from 2-methyl-1,4-naphthoquinone. nih.govosti.gov Importantly, in the semiquinone form, there is no evidence of the unimolecular elimination of a leaving group. nih.govosti.gov However, upon a two-electron reduction to the hydroquinone (B1673460), there is an immediate loss of the leaving group. nih.govosti.gov

The redox potential of the quinone/semiquinone couple is a crucial factor that influences the rate of reduction and the subsequent biological activity. acs.org

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A prominent mechanism underlying the biological activity of this compound and its analogs is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. jst.go.jp The redox cycling of the quinone moiety is central to this process. unav.edu

The 1,4-naphthoquinone structure can undergo a one-electron reduction to form a semiquinone radical. unav.edu This semiquinone can then transfer an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide (B77818) anion radical. jst.go.jpunav.edu This cycle can repeat, leading to the continuous production of ROS. Both the semiquinone and the superoxide radical can contribute to the generation of highly reactive hydroxyl radicals, which can cause significant damage to cellular components, including DNA strand breaks. jst.go.jp

The cytotoxicity of 1,4-naphthoquinones is strongly correlated with their ability to accept electrons, which drives ROS production and leads to DNA damage and cell death. jst.go.jp For example, a glucose-conjugated derivative of 1,4-naphthoquinone, PeS-9, was shown to increase the production of ROS. nih.govaacrjournals.org This elevated level of ROS contributes to the compound's cytotoxic effects.

The induction of oxidative stress by naphthoquinone derivatives can be particularly effective against cancer cells, which often have compromised antioxidant defense systems, making them more susceptible to the damaging effects of ROS accumulation. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

This compound and its derivatives can exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. researchgate.netnih.gov

For instance, a derivative of 6-substituted 1,4-naphthoquinone oxime, compound 9m, was found to arrest the cell cycle at the G1 phase and trigger a strong apoptotic response in HCT-15 cells. researchgate.net Similarly, two novel 1,4-naphthoquinone derivatives, BQ and OQ, were shown to induce apoptosis and cell cycle arrest at the G2/M phase in gastric cancer cells. nih.gov

The induction of apoptosis is a key strategy for inhibiting tumor growth. nih.gov Many 1,4-naphthoquinone derivatives have been reported to induce apoptosis in various human cancer cells, including those of the breast, lung, and colon, often through the mitochondrial-dependent pathway. nih.gov

Mitochondrial Pathway Involvement

The mitochondrial pathway of apoptosis is a common mechanism through which this compound derivatives induce cell death. aacrjournals.orgnih.gov This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax and Bad). nih.gov

The cytotoxic action of the 1,4-naphthoquinone-glucose conjugate, PeS-9, involves targeting the mitochondria, leading to a loss of the mitochondrial membrane potential. aacrjournals.org This is followed by the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. aacrjournals.org The release of these factors triggers the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP), ultimately leading to apoptotic cell death. aacrjournals.org

Furthermore, studies on a 6-substituted 1,4-naphthoquinone oxime derivative (compound 9m) revealed that it induced apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax, as well as caspases 3 and 9. researchgate.net Similarly, the derivatives BQ and OQ were found to activate Bcl-2, Bad, cleaved-caspase-3, and cleaved-PARP in gastric cancer cells, indicating the involvement of the mitochondrial pathway. nih.gov

Caspase Activation and PARP Cleavage

The induction of apoptosis by 1,4-naphthoquinone derivatives is frequently mediated through the activation of caspases and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP). nih.govaacrjournals.orgaacrjournals.orgnih.govmdpi.com In human gastric cancer cells, for instance, novel 1,4-naphthoquinone derivatives have been shown to activate cleaved caspase-3 and cleaved PARP. nih.gov This activation is a hallmark of the mitochondrial-dependent apoptosis pathway. nih.gov Similarly, in prostate cancer cells, a glucose-conjugated derivative of 1,4-naphthoquinone, PeS-9, was found to induce apoptosis through the activation of caspase-3 and caspase-9, leading to PARP cleavage. aacrjournals.orgaacrjournals.orgnih.gov This process is often initiated by the release of pro-apoptotic factors like cytochrome C and apoptosis-inducing factor (AIF) from the mitochondria. aacrjournals.orgaacrjournals.orgnih.govmdpi.com

Studies on other 1,4-naphthoquinone derivatives have further solidified the role of caspase activation and PARP cleavage in their apoptotic mechanism. For example, certain synthetic derivatives have been observed to up-regulate caspase-3 and caspase-9 in various cancer cell lines. researchgate.net The cleavage of PARP by activated caspases is a critical step in the execution of apoptosis, as it prevents DNA repair and facilitates cell death. This mechanism has been observed in multiple cancer cell types, including breast, lung, and colon cancer, when treated with 1,4-naphthoquinone derivatives. nih.gov

| Compound/Derivative | Cancer Cell Line | Key Findings | References |

|---|---|---|---|

| Novel 1,4-naphthoquinone derivatives (BQ and OQ) | Human gastric cancer (AGS) | Activated cleaved caspase-3 and cleaved PARP. | nih.gov |

| PeS-9 (1,4-naphthoquinone-glucose conjugate) | Prostate cancer | Activated caspases-3 and -9, leading to PARP cleavage. | aacrjournals.orgaacrjournals.orgnih.gov |

| SAB-13 and SAB-14 (1,4-naphthoquinone-6S-glucose conjugates) | Prostate cancer | Induced caspase-9 and -3 activation, followed by PARP cleavage. | mdpi.com |

| Compound 9m (6-Substituted 1,4-naphthoquinone oxime derivative) | Not specified | Up-regulated caspase 3 and 9. | researchgate.net |

Inhibition of Cellular Signaling Pathways and Molecular Targets

The anticancer effects of this compound and related compounds are also attributed to their ability to interfere with various cellular signaling pathways and molecular targets that are crucial for cancer cell proliferation and survival.

Naphthoquinones can exert their cytotoxic effects by interacting with DNA. mdpi.com One of the proposed mechanisms is through DNA intercalation, where the planar structure of the naphthoquinone molecule inserts itself between the base pairs of the DNA double helix. mdpi.comunav.edu This action can disrupt DNA replication and transcription, ultimately leading to cell death. unav.edu

Furthermore, some 1,4-naphthoquinone derivatives are designed to function as bioreductive alkylating agents. nih.govnih.gov These compounds can be metabolically activated under hypoxic conditions, which are often found in tumors, to form highly reactive species that can alkylate DNA. nih.gov This alkylation leads to DNA damage and can trigger apoptosis. unav.edu The ability of these compounds to form covalent bonds with biological macromolecules is a key aspect of their mechanism of action. mdpi.com For instance, some derivatives have been shown to induce DNA double-strand breaks in cancer cells. aacrjournals.orgaacrjournals.org

Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair. unav.edutandfonline.com Several 1,4-naphthoquinone derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II. unav.edunih.govnih.govmdpi.com The inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. unav.edu

For example, a novel naphthoquinone adduct, TU100, was found to be an effective inhibitor of both topoisomerase I and II. nih.gov Its mechanism of action involves targeting the enzyme directly, rather than intercalating into DNA. nih.gov Specifically, TU100 has been shown to inactivate topoisomerase I by covalently modifying critical cysteine residues on the enzyme. nih.gov Other naphthoquinone derivatives, such as certain benz[f]indole-4,9-diones, have also demonstrated inhibitory activity against topoisomerase I. tandfonline.com The inhibition of topoisomerase II by some 1,4-naphthoquinone derivatives has also been reported as a key mechanism of their cytotoxic effects. mdpi.comup.ac.za

Beyond DNA-related targets, 1,4-naphthoquinones interact with a variety of other enzymes and cellular processes. Their redox-active nature allows them to interfere with electron transfer reactions, which can disrupt cellular respiration and generate reactive oxygen species (ROS). mdpi.commdpi.comresearchgate.netasm.org This generation of ROS can lead to oxidative stress, damage to cellular components, and the induction of apoptosis. nih.govunav.edu

Some naphthoquinones have been shown to inhibit specific enzymes involved in cellular metabolism and signaling. For instance, lapachol, a natural naphthoquinone, has been demonstrated to inhibit pyruvate (B1213749) kinase M2 (PKM2), an enzyme crucial for the altered metabolism of cancer cells. unav.edu Additionally, certain derivatives can inhibit protein tyrosine phosphatases and receptor tyrosine kinases, which are key components of cellular signaling pathways. researchgate.net The ability to interact with and modify cysteine thiols in proteins, as seen with topoisomerase I inhibition, suggests a broader capacity to affect enzyme function through covalent modification. nih.gov

Recent research has identified the G protein-coupled receptor 55 (GPR55) as a novel target for certain 1,4-naphthoquinone derivatives in the context of cancer therapy. nih.govacs.orgjst.go.jp GPR55 has been implicated in the development and invasion of triple-negative breast cancer, making it a promising therapeutic target. nih.govacs.org

A series of synthesized 1,4-naphthoquinones were found to inhibit the proliferation of triple-negative breast cancer cells. nih.govacs.org Molecular docking studies and pharmacological tests suggested that these compounds could exert their antiproliferative effects by acting as inverse agonists of GPR55. nih.govacs.org This finding opens up a new avenue for the development of targeted therapies using the 1,4-naphthoquinone scaffold. While GPR55 can be activated by certain lipids to promote cancer cell proliferation, its modulation by naphthoquinone derivatives can induce apoptosis. nih.gov

The mitogen-activated protein kinase (MAPK), protein kinase B (Akt), and signal transducer and activator of transcription 3 (STAT3) signaling pathways are critical for cell growth, proliferation, and survival, and are often dysregulated in cancer. nih.govnih.govresearchgate.net Several 1,4-naphthoquinone derivatives have been shown to induce apoptosis by modulating these key pathways. nih.govjst.go.jpnih.govresearchgate.net

In human lung and gastric cancer cells, novel 1,4-naphthoquinone derivatives have been found to induce apoptosis by increasing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), while decreasing the phosphorylation of extracellular signal-regulated kinase (ERK), Akt, and STAT3. nih.govnih.gov The activation of the pro-apoptotic p38 and JNK pathways, coupled with the inhibition of the pro-survival ERK, Akt, and STAT3 pathways, creates a cellular environment that strongly favors apoptosis. nih.govnih.gov The modulation of these pathways is often mediated by the generation of reactive oxygen species (ROS), highlighting the interconnectedness of the various mechanisms of action of these compounds. nih.govnih.gov

| Signaling Pathway | Effect of 1,4-Naphthoquinone Derivatives | Cancer Cell Line | References |

|---|---|---|---|

| MAPK (p38, JNK) | Increased phosphorylation (Activation) | Lung (A549), Gastric (AGS) | nih.govnih.gov |

| MAPK (ERK) | Decreased phosphorylation (Inhibition) | Lung (A549), Gastric (AGS) | nih.govnih.gov |

| Akt | Decreased phosphorylation (Inhibition) | Lung (A549), Gastric (AGS) | nih.govnih.gov |

| STAT3 | Decreased phosphorylation (Inhibition) | Lung (A549), Gastric (AGS) | nih.govnih.gov |

Targeting Specific Receptors (e.g., GPR55)

Antimicrobial Properties

This compound, a member of the extensive naphthoquinone family, has demonstrated a broad spectrum of antimicrobial activities. These properties are attributed to the compound's ability to undergo redox cycling and generate reactive oxygen species (ROS), which can lead to cellular damage and death in microorganisms. nih.govnih.gov The lipophilicity of the naphthoquinone structure allows for its interaction with cell membranes, further contributing to its antimicrobial effects.

Antibacterial Activity

Research has established the efficacy of this compound and its derivatives against a variety of bacterial strains, including those that have developed resistance to conventional antibiotics.

One notable derivative, designated as MDN-6 (methyl-1,4-bis(2-(diethylamino)ethoxy)-2-naphthoate), has shown significant inhibitory effects against numerous Mycobacterium tuberculosis strains. brieflands.comresearchgate.net In a study involving 24 clinically isolated resistant strains, MDN-6 exhibited minimum inhibitory concentrations (MICs) ranging from 0.02 to 25 µg/mL. brieflands.comresearchgate.net Furthermore, when combined with rifampicin (B610482) and streptomycin, MDN-6 demonstrated a partially synergistic activity against extensively drug-resistant M. tuberculosis. brieflands.comresearchgate.net It also displayed a superior post-antibiotic effect compared to isoniazid. brieflands.comresearchgate.net

The broader class of 1,4-naphthoquinone derivatives has shown strong antibacterial activity, with MIC values ranging from 15.625 to 500 µmol/L against various bacteria. hep.com.cn Specifically, many of these synthesized compounds are effective against Staphylococcus aureus. hep.com.cnscielo.br The proposed mechanism of action for some naphthoquinones, such as juglone (B1673114), involves the induction of reactive oxygen species, leading to DNA damage in bacterial cells. hep.com.cn

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| MDN-6 | Mycobacterium tuberculosis (including resistant strains) | MIC: 0.02-25 µg/mL | brieflands.comresearchgate.net |

| 1,4-Naphthoquinone Derivatives | General | MIC: 15.625-500 µmol/L | hep.com.cn |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococci, Streptococci, Bacilli | Inhibition zone: 20 mm at 50 µg/ml | scielo.br |

| Pyrimidinone-fused 1,4-naphthoquinones | Enterococcus faecalis, Enterococcus faecium, Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus mutans, Streptococcus sobrinus, Porphyromonas gingivalis, Actinomyces viscosus, Fusobacterium nucleatum | MIC: 1.56-100 µg/mL | mdpi.com |

Antifungal Activity

The antifungal properties of this compound and related compounds have also been a subject of investigation. These compounds are known to be effective against various fungal pathogens. researchgate.net

Naphthoquinones, in general, have demonstrated fungitoxicity. scielo.br Studies have highlighted their activity against several species of Candida. scielo.br The mechanism of action is believed to be linked to their ability to disrupt cellular processes through oxidative stress. grafiati.com

While specific data for this compound is less detailed, the broader family of 1,4-naphthoquinones shows significant promise. For instance, certain halogenated 1,4-naphthoquinone derivatives have exhibited potent antifungal activity against Candida albicans, with some showing better efficacy than the standard drug clotrimazole. sciforum.net The introduction of different substituents to the naphthoquinone core can modulate its antifungal potency, likely by altering its redox potential and physicochemical properties. scielo.br

Table 2: Antifungal Activity of Naphthoquinone Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Halogenated 1,4-naphthoquinone derivatives | Candida albicans | Potent activity, some better than clotrimazole | sciforum.netscielo.br |

| Sulfur-containing 1,4-naphthoquinone derivatives | Pathogenic fungi | Pronounced antifungal activities | scielo.br |

| Menadione (B1676200) (2-methyl-1,4-naphthoquinone) | Candida spp., Cryptococcus neoformans | Demonstrated antifungal activity | researchgate.net |

Antiviral Activity

The antiviral potential of naphthoquinones has been recognized in several studies. A derivative of this compound, 5-hydroxy-6-methyl-1,4-naphthoquinone (a methyljuglone isomer), is known to possess a variety of antibiotic effects which likely contribute to its antiviral potential. researchgate.net

Research on other naphthoquinones has shown activity against a range of viruses. For example, the leaf extract of Euclea schimperi, which contains naphthoquinones, demonstrated good antiviral activity against Influenza A virus and herpes simplex virus (HSV-1). researchgate.net Furthermore, certain naphthoquinone derivatives have been found to inhibit HIV-1 reverse transcriptase. researchgate.net

Antiparasitic Activity

The antiparasitic effects of naphthoquinones are also documented. While direct studies on this compound are limited in the provided context, the broader class of compounds shows significant activity against various parasites. uni-saarland.de Naphthoquinones have been reported to be effective against Toxoplasma gondii, Leishmania sp, and Plasmodium sp. scielo.br The mechanism of action for some, like atovaquone, involves interference with the mitochondrial electron transport chain in parasites. scielo.br

Other Biological Activities

Beyond its antimicrobial prowess, this compound and its analogs exhibit other significant biological effects, most notably anti-inflammatory activities.

Anti-inflammatory Effects

The anti-inflammatory properties of 1,4-naphthoquinone derivatives are well-documented and represent a promising area for therapeutic development. acs.orgnih.gov These compounds can modulate the inflammatory response through various mechanisms.

One key mechanism is the inhibition of pro-inflammatory cytokine production. acs.orgnih.gov Studies have shown that 1,4-naphthoquinone can potently suppress the production and secretion of key pro-inflammatory cytokines such as Interleukin-8 (IL-8), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in stimulated human macrophages. acs.orgnih.gov This suppression is linked to the inhibition of enzymes like IRAK1, which play a critical role in mediating the inflammatory response. acs.orgnih.gov

Furthermore, certain naphthoquinone derivatives have been shown to inhibit the production of nitric oxide (NO•) and prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation. enpress-publisher.com For instance, some furanonaphthoquinones have been identified as potent inhibitors of both NO• and PGE2 production in activated macrophages. enpress-publisher.com

Table 3: Anti-inflammatory Activity of Naphthoquinone Derivatives

| Compound/Derivative | Effect | Mechanism | Reference |

|---|---|---|---|

| 1,4-Naphthoquinone | Suppression of IL-8, IL-1β, IL-6, TNF-α | Inhibition of IRAK1 kinase activity | acs.orgnih.gov |

| Furanonaphthoquinones | Inhibition of Nitric Oxide (NO•) and Prostaglandin E2 (PGE2) production | - | enpress-publisher.com |

| 1,4-Naphthoquinone derivatives | Inhibition of LPS-induced inflammation | Reduction of iNOS, COX-2, IL-1β, IL-6, and TNF-α mRNA levels | nih.gov |

Antioxidant Activity

The 1,4-naphthoquinone scaffold is central to a class of compounds known for their redox properties, which allows them to act as either pro-oxidants or antioxidants depending on the specific molecular structure and cellular environment. bpasjournals.com The antioxidant capabilities are often attributed to their ability to scavenge free radicals and modulate cellular oxidative stress. bpasjournals.comnih.gov

The antioxidant mechanism of naphthoquinones can involve direct scavenging of reactive oxygen species (ROS) or participation in redox cycling to neutralize oxidative damage. bpasjournals.com However, the cytotoxic effects of some quinones are linked to their capacity to accept electrons and produce ROS, leading to cellular damage. nih.gov This dual potential highlights the complexity of predicting the specific activity of any single derivative.

In studies on maize seedlings, 1,4-naphthoquinone demonstrated antioxidant properties by decreasing hydrogen peroxide production. mdpi.com Similarly, various amino-containing derivatives of 1,4-naphthoquinone have shown antioxidant activity by reducing products of lipid peroxidation. jmbfs.org It is important to note that direct studies confirming the antioxidant activity of this compound itself are not prevalent in the current scientific literature. The activity of any specific derivative is highly dependent on its unique substitutions.

Neuroprotective Properties

Several 1,4-naphthoquinone derivatives have been investigated for their neuroprotective effects, which are often linked to their antioxidant and anti-inflammatory properties. mdpi.commdpi.com The general neuroprotective mechanism for this class of compounds involves maintaining the redox potential of neuronal cells, thereby protecting them from oxidative stress induced by neurotoxins. mdpi.comresearchgate.net

Specific derivatives have shown promise in models of neurodegenerative diseases. For instance, 2,3,6-trimethyl-1,4-naphthoquinone , a compound found in cured tobacco leaves, was identified as a non-selective, reversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). mdpi.comjst.go.jpnih.govresearchgate.net MAO enzymes are significant targets in the treatment of Parkinson's disease and depression. jst.go.jpnih.gov The inhibition constants (Ki) for 2,3,6-trimethyl-1,4-naphthoquinone were determined to be 3 μM for MAO-A and 6 μM for MAO-B. mdpi.com

Another complex derivative, 5,7,8-trihydroxy-2,3-diglutathionyl-6-methyl-1,4-naphthoquinone (a water-soluble analog of echinochrome), has been studied as a potential protector against ischemic brain injury in rats. jst.go.jp However, in a separate study on acute myocardial ischemia in cats, this compound did not show a significant effect on arrhythmia severity. jst.go.jp

These findings underscore the potential for neuroactivity within this chemical family, but direct evidence for the neuroprotective properties of the parent compound this compound is not yet established.

Immunomodulating Effects

The immunomodulatory and anti-inflammatory activities of 1,4-naphthoquinones are well-documented for the compound class. jst.go.jpexplorationpub.comnih.gov These effects are often mediated through the inhibition of pro-inflammatory pathways and the reduction of inflammatory mediators. mdpi.comnih.govnih.gov

The mechanisms can include the blockade of purinergic P2X7 receptors, which play a role in inflammation, and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6). jst.go.jpexplorationpub.commdpi.comnih.gov For example, certain synthetic 1,4-naphthoquinone derivatives have been shown to inhibit the release of TNF-α and IL-1β in macrophage cell lines. mdpi.comnih.gov One study on various 1,4-naphthoquinone derivatives isolated from a marine fungus found they could significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with one compound also reducing the mRNA levels of iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.gov

While there is a wealth of data on various derivatives, research specifically detailing the immunomodulating effects of this compound is scarce. The activity of any given naphthoquinone is highly dependent on its specific chemical structure. nih.govredalyc.org

Structure Activity Relationships Sar and Computational Studies

Influence of Substituents on Biological Activity

The nature and position of substituents on the 1,4-naphthoquinone (B94277) ring system are determinant factors for the biological profile of the resulting derivatives.

The size and nature of alkyl substituents on the 1,4-naphthoquinone nucleus play a significant role in modulating biological activity. Studies on various derivatives have shown that even minor changes, like the length of an alkyl chain, can lead to substantial differences in efficacy. For instance, in a series of 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives, those with aliphatic side chains consistently demonstrated antimalarial activity. jst.go.jp The highest potency was observed in a derivative with a butylaminomethyl group, suggesting an optimal chain length for this specific activity. jst.go.jp

Conversely, modifications at other positions can have different outcomes. Methylation at the C(2) position of the quinone ring has been shown to significantly decrease activity against E. coli, while activity against S. aureus remained unaffected. hep.com.cn Similarly, methylation at the C(6) position, as seen in the parent compound 6-methyl-1,4-naphthoquinone, was found to reduce antibacterial activity against E. coli. hep.com.cn However, research also suggests that introducing various alkyl groups at the 6-position of 1,4-naphthoquinone oxime derivatives could potentially enhance antitumor activity. researchgate.net

A study on 26 derivatives of 1,4-naphthoquinone against carcinosarcoma Walker 256 provided a clear correlation between the alkyl side chain at the 3-position and antitumor activity. unicamp.br As illustrated in the table below, specific side chains conferred significant activity, while others rendered the compounds inactive. unicamp.br

| Compound Type (Substitution at position 3) | Alkyl Side Chain (R) | Tumor Weight Inhibition (TWI, %) | Activity Level |

|---|---|---|---|

| 2-hydroxy-3-alkyl-1,4-naphthoquinone | CH2CH=C(CH3)2 (Lapachol) | 79 | Significantly Active |

| 2-hydroxy-3-alkyl-1,4-naphthoquinone | CH2CH=C(CH3)HCH2CH2CH=C(CH3)2 | 68 | Significantly Active |

| 2-hydroxy-3-alkyl-1,4-naphthoquinone | CH2CH=C(CH2OH)CH3 | 58 | Significantly Active |

| 2-hydroxy-3-alkyl-1,4-naphthoquinone | CH2CH=C(C2H5)2 | 42 | Weakly Active |

| 2-hydroxy-3-alkyl-1,4-naphthoquinone | CH=CHCH2CH3 | 21 | Inactive |

| 2-hydroxy-3-alkyl-1,4-naphthoquinone | CH2CH2CH(CH3)2 | 17 | Inactive |

| 2-hydroxy-3-alkyl-1,4-naphthoquinone | CH=CHCH3 | 0 | Inactive |

Hydroxyl groups are critical substituents that can profoundly influence the biological and chemical properties of naphthoquinones. Their position on the ring system can either enhance or diminish activity. For example, the presence of a hydroxyl group on the aromatic ring of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) is considered crucial for its antibacterial properties. hep.com.cn The natural compound lawsone (2-hydroxy-1,4-naphthoquinone) is another example where the hydroxyl group is key to its broad spectrum of pharmacological activities. mdpi.commdpi.com

However, the influence of hydroxyl groups is not universally positive. In a study of naphthoquinone derivatives from a mangrove-derived fungus, a compound with an additional hydroxyl group at position 11 showed significantly weaker anti-inflammatory activity than its less-hydroxylated counterpart, indicating that this specific substitution was detrimental. nih.gov Furthermore, the replacement of a hydroxyl group with an alkoxy group is a significant structural modification that can lead to derivatives with high cytotoxicity against various cancer cell lines. mdpi.com The reactivity of the naphthoquinone can also be affected; for instance, the presence of two hydroxyl groups in naphthazarin has been observed to slow down certain chemical reactions. mdpi.com

The introduction of nitrogen-containing functional groups, including amines, is a widely explored strategy for amplifying the biological activity of the 1,4-naphthoquinone scaffold. researchgate.net This modification can modulate the electronic properties of the quinone system and alter interactions with biological targets. researchgate.netnih.gov

Studies have consistently shown that incorporating amino groups or other nitrogen-containing fragments can lead to an increase in anticancer and antimalarial activities. jst.go.jpmdpi.commdpi.comresearchgate.net For example, 1,4-naphthoquinones with an amino or substituted amino group at the 2-position have demonstrated a variety of biological applications, including antitumor effects. researchgate.net The introduction of nitrogen atoms, such as in amine, alkylamine, or N-heterocyclic forms, has been specifically linked to increased anticancer potential. mdpi.com Similarly, the presence of a 3-substituted amino group on the 2-hydroxy-1,4-naphthoquinone skeleton has been shown to confer antimalarial activity against Plasmodium falciparum. jst.go.jp The synthesis of analogues with a nitrogen-containing group at the C3 position has also been explored as a strategy to enhance anticancer potency and specificity. rsc.org

Role of Hydroxyl Groups

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.com These models use molecular descriptors to predict the activity of new or untested molecules, guiding the design of more effective therapeutic agents. openbioinformaticsjournal.com

QSAR models rely on molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. openbioinformaticsjournal.com The correlation of these descriptors with biological activity reveals which properties are essential for a compound's function.

In a QSAR study on 1,4-naphthoquinone derivatives as aromatase inhibitors, five key descriptors were identified as being highly influential:

Mor04m and H8m (Mass): These 3D-MoRSE descriptors relate to the mass distribution within the molecule.

Mor08e (Electronegativity): This descriptor is related to the electronegativity distribution.

G1v (van der Waals Volume): This WHIM descriptor represents the molecule's size and shape.

SIC2 (Structural Information Content): This descriptor quantifies the structural complexity of the molecule. nih.govsemanticscholar.org

The successful QSAR model constructed from these descriptors demonstrated good predictive performance, indicating their importance in governing aromatase inhibitory activity. nih.govsemanticscholar.org Another QSAR study focusing on the antiprotozoal activity of naphthoquinone derivatives identified different sets of descriptors. For activity against L. infantum, descriptors included Moran's autocorrelation (MATS3c), which relates to partial charge distribution, and others that consider properties like polar surface area and hydrophobicity (AlogP). nih.gov For anticancer activity, a study on 26 naphthoquinone analogues used descriptors such as LogP (lipophilicity), molecular refractivity (MR), and dipole moment (DM) to build a predictive model. derpharmachemica.com

| Descriptor | Description | Associated Biological Activity | Reference |

|---|---|---|---|

| Mor04m / H8m | 3D-MoRSE descriptors related to molecular mass distribution. | Aromatase Inhibition | nih.govsemanticscholar.org |

| Mor08e | 3D-MoRSE descriptor related to molecular electronegativity. | Aromatase Inhibition | nih.govsemanticscholar.org |

| G1v | WHIM descriptor related to van der Waals volume. | Aromatase Inhibition | nih.govsemanticscholar.org |

| SIC2 | Structural information content index. | Aromatase Inhibition | nih.govsemanticscholar.org |

| MATS3c | Moran autocorrelation, correlating partial charges between atoms. | Anti-Leishmania infantum | nih.gov |

| LogP | Logarithm of the partition coefficient, a measure of lipophilicity. | Anticancer (HT-29 cells) | derpharmachemica.com |

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. Pharmacophoric models are a cornerstone of rational drug design, helping to identify new active compounds from large chemical databases.

For naphthoquinone derivatives, pharmacophore modeling has successfully identified key structural features required for cytotoxicity. A model developed for derivatives active against the HL-60 human promyelocytic leukemia cell line identified four crucial features for the most potent compounds:

Two hydrogen-bond acceptor (HBA) features corresponding to the carbonyl groups of the naphthoquinone ring.

A third hydrogen-bond acceptor (HBA) feature from the oxygen atom in an attached pyran ring.

A hydrophobic (HYD) feature representing interactions of methyl groups on the pyran ring with a hydrophobic region of the biological target. acs.org

Compounds that fulfilled only three of these four features were found to be only moderately active, highlighting the model's predictive power. openbioinformaticsjournal.comacs.org The use of such models has been instrumental in designing and synthesizing new phenolic derivatives with good antiprotozoal activity and low toxicity. mdpi.com These computational tools provide a valuable framework for designing novel and more potent cytotoxic analogs based on the this compound scaffold. acs.org

Molecular Descriptors and Biological Activity Correlation

Molecular Docking and Binding Site Interactions

Molecular docking is a computational technique used to predict how a molecule binds to a specific target protein. Although specific molecular docking studies for this compound are not extensively documented, research on analogous 1,4-naphthoquinone derivatives offers valuable information on potential protein targets and binding mechanisms. These studies suggest that the naphthoquinone scaffold can interact with a variety of enzymes that are significant in human disease.

The mechanism of action for many naphthoquinones involves their ability to act as bioreductive alkylating agents. nih.gov This process is initiated by the reduction of the quinone to a hydroquinone (B1673460), which can then form a reactive quinone methide intermediate capable of alkylating biological macromolecules like DNA. nih.govnih.gov The position of the methyl group on the naphthoquinone ring influences this activity. Studies on derivatives of 2-methyl and this compound have shown that their antineoplastic effects are linked to this bioreductive activation. nih.gov

Docking studies on various 1,4-naphthoquinone derivatives have identified several potential protein targets, which may also be relevant for this compound. For instance, NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in the activation of quinone-based anticancer agents. mdpi.com Other targets identified for different naphthoquinone derivatives include enzymes from parasites and kinases involved in cell cycle regulation, such as Polo-like kinase 1 (Plk1). researchgate.netnih.gov Interactions in these binding sites are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, docking studies of some derivatives have shown interactions with residues like Leucine, Histidine, Phenylalanine, and Cysteine within the active sites of their respective target proteins. researchgate.netnih.gov

| Naphthoquinone Derivative Class | Protein Target | Key Interacting Residues (Examples) | Potential Therapeutic Area |

|---|---|---|---|

| Carbazole-1,4-naphthoquinones | YmaH (Bacillus subtilis) | Not specified | Antibacterial nih.gov |

| 8-Hydroxyquinoline-1,4-naphthoquinones | NQO1 | Not specified | Anticancer mdpi.com |

| General 1,4-naphthoquinones | Polo-like kinase 1 (Plk1) | Phe133, Asp194, Glu101, Lys82, Cys133 | Anticancer researchgate.net |

| Triazole-naphthoquinones | Trypanothione Reductase (T. cruzi) | Not specified | Antiprotozoal nih.gov |

Computational Predictions of Biological Activity

Computational models are instrumental in predicting the biological activities of novel compounds and in understanding their structure-activity relationships (SAR). For this compound derivatives, early SAR studies identified their potential as antineoplastic agents. A key finding was that their mechanism likely involves bioreductive activation, a process highly dependent on the nature of the substituents. nih.gov Research demonstrated that for derivatives of this compound, the presence of a good leaving group was critical for their efficacy as anticancer agents, supporting the hypothesis of activation to a reactive quinone methide that alkylates cellular targets. nih.gov Specifically, mesylate, tosylate, and N-(chloroethyl)carbamate derivatives were among the most active compounds tested against Sarcoma 180 ascites cells. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models and other in silico tools like Prediction of Activity Spectra for Substances (PASS) are widely used to forecast the therapeutic potential of 1,4-naphthoquinone derivatives. nih.govjcsp.org.pk While specific QSAR models for this compound are not prominent in the literature, models developed for other series of naphthoquinones have successfully predicted a range of biological activities. These models correlate physicochemical properties and structural features with activities such as aromatase inhibition, antiprotozoal effects, and antimicrobial action. nih.govnih.govjcsp.org.pk Such computational approaches have shown that descriptors related to molecular mass, electronegativity, and specific structural indices are often key in governing the biological activity of the naphthoquinone scaffold. nih.gov These methodologies could theoretically be applied to this compound and its derivatives to explore their full pharmacotherapeutic potential.

| Derivative Class | Computational Method | Predicted Biological Activity | Reference |

|---|---|---|---|

| 2,3-Disubstituted-1,4-naphthoquinones | QSAR | Aromatase Inhibition | nih.gov |

| Various substituted 1,4-naphthoquinones | QSAR | Antiprotozoal (Chagas, Leishmaniasis) | nih.gov |

| Thio- and Amino-1,4-naphthoquinones | PASS | Antimicrobial, Enzyme Inhibition | jcsp.org.pkresearchgate.net |

| Furanonaphthoquinones | 3D-QSAR | Anti-Colorectal Cancer | mdpi.com |

Toxicological Profiles and Selective Toxicity

Mechanisms of Toxicity

The toxicity of 1,4-naphthoquinones, including 6-methyl-1,4-naphthoquinone, is closely linked to their chemical structure, which facilitates redox cycling and interactions with cellular macromolecules. researchgate.net These compounds can act as oxidizing agents and readily bind to nucleophilic molecules, which allows them to influence cellular signaling, gene transcription, and enzyme activity. researchgate.net

A primary mechanism of naphthoquinone-induced toxicity is the generation of oxidative stress through the production of reactive oxygen species (ROS). unav.edu The quinone structure can accept one or two electrons to form highly reactive semiquinone and hydroquinone (B1673460) intermediates. unav.edu This reduction is often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase-1 (NQO1). unav.edumdpi.com

The resulting hydroquinones can react with molecular oxygen in a process known as redox cycling. This reaction regenerates the semiquinone or the original quinone and, in the process, produces superoxide (B77818) anions (O₂⁻). unav.edumdpi.com Superoxide can then lead to the formation of other potent ROS, such as the hydroxyl radical, which is known to cause damage to critical cellular components, including DNA. jst.go.jp This imbalance between pro-oxidant molecules and the cell's antioxidant capacity results in oxidative stress, which can trigger cell death pathways. unav.eduresearchgate.net For instance, the natural naphthoquinones plumbagin (B1678898) and menadione (B1676200) have been shown to increase intracellular ROS levels, leading to cell death. jst.go.jpmdpi.com

The electrophilic nature of the 1,4-naphthoquinone (B94277) scaffold allows it to form covalent bonds with biological macromolecules. mdpi.com This reactivity is a key aspect of their toxicological profile. Naphthoquinones are known to interact with and modify cellular proteins and DNA. mdpi.com

One of the most significant interactions is with glutathione (B108866) (GSH), a critical intracellular antioxidant. The reaction of naphthoquinones with GSH can deplete cellular stores, further exacerbating oxidative stress. mdpi.com The resulting glutathionyl-naphthoquinone conjugates can themselves undergo redox cycling, perpetuating the production of ROS. mdpi.com

Furthermore, the ROS generated by naphthoquinones can directly damage DNA, causing strand breaks. jst.go.jp For example, certain 1,4-naphthoquinone-glucose conjugates have been shown to induce DNA double-strand breaks in prostate cancer cells. aacrjournals.orgnih.govresearchgate.net Some derivatives have also been found to form stable interstrand cross-links within DNA, a potent form of DNA damage. acs.org

Oxidative Damage and Free Radical Production

Selective Cytotoxicity Towards Cancer Cells

A remarkable feature of many 1,4-naphthoquinone derivatives is their selective toxicity toward cancer cells. unav.edujst.go.jp This selectivity is often linked to the unique metabolic characteristics of tumor cells. Many cancer cells exhibit the "Warburg effect," a metabolic shift towards increased glycolysis even in the presence of oxygen. aacrjournals.orgnih.govresearchgate.net This results in a massive uptake of glucose, a phenomenon that can be exploited for targeted drug delivery. aacrjournals.orgnih.govresearchgate.net

Researchers have designed 1,4-naphthoquinone-glucose conjugates that are preferentially taken up by cancer cells via glucose transporters (GLUTs), which are often overexpressed on their surface. aacrjournals.orgnih.govresearchgate.net This targeted delivery concentrates the cytotoxic agent within the tumor cells, enhancing its efficacy and selectivity. aacrjournals.orgnih.govresearchgate.net Studies have shown that 6-substituted 5,8-dimethoxy-1,4-naphthoquinone derivatives exhibit greater cytotoxicity against cancer cells compared to their 2-substituted counterparts, potentially due to less steric hindrance. jst.go.jp

The table below summarizes the cytotoxic activity of selected 1,4-naphthoquinone oxime derivatives against various human cancer cell lines, demonstrating their potent and selective anti-cancer effects.

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected 1,4-Naphthoquinone Oxime Derivatives IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | MDA-MB-231 (Breast Cancer) | BEL-7402 (Liver Cancer) | A2780 (Ovarian Cancer) |

|---|---|---|---|

| Compound 14 | 0.66 ± 0.05 | 5.11 ± 0.12 | 8.26 ± 0.22 |

| 5-FU (Reference Drug) | 25.31 ± 1.15 | 18.54 ± 0.98 | 10.12 ± 0.54 |

Data sourced from a study on 1,4-naphthoquinone oxime derivatives. jst.go.jp

Implications for Therapeutic Development

The unique mechanisms of toxicity and selective cytotoxicity of this compound and its analogs make them promising candidates for the development of new anticancer therapies. unav.edunih.gov Their ability to function as bioreductive alkylating agents is particularly noteworthy. nih.gov This means they can be activated under the hypoxic (low oxygen) conditions often found in solid tumors to become potent alkylating agents that damage cancer cells. nih.govacs.org

Derivatives of this compound, such as certain mesylates and carbamates, have shown significant antitumor activity in preclinical models. nih.govresearchgate.net The development of targeted drug delivery systems, such as the glucose conjugates mentioned earlier, further enhances their therapeutic potential. aacrjournals.orgnih.govresearchgate.net These conjugates are attractive candidates for monotherapy against tumors that overexpress glucose transporters. aacrjournals.orgnih.govresearchgate.net

Moreover, the ROS-generating capabilities of these compounds suggest potential for combination therapies. For example, combining a naphthoquinone derivative with a PARP inhibitor like olaparib (B1684210) has shown synergistic effects in cancer cells that are deficient in homologous recombination, a key DNA repair pathway. aacrjournals.orgnih.govresearchgate.net This dual approach of inducing DNA damage while simultaneously blocking its repair represents a powerful strategy for cancer treatment. The scaffold of 1,4-naphthoquinone is found in several approved chemotherapeutic drugs, including anthracyclines like doxorubicin (B1662922) and other antibiotics such as mitoxantrone, highlighting the clinical relevance of this chemical class. unav.edu

Biosynthesis and Metabolic Origins

Natural Occurrence and Distribution in Biological Systems

Naphthoquinones are a class of secondary metabolites found across various domains of life, including bacteria, fungi, algae, and higher plants. researchgate.netredalyc.orgresearchgate.net Their distribution, however, is not uniform, with specific families and species being particularly rich sources. For instance, in the plant kingdom, families such as the Plumbaginaceae, Droseraceae, Ebenaceae, Juglandaceae, and Boraginaceae are well-known for producing a variety of naphthoquinones. researchgate.netijirset.com These compounds often act as phytoalexins, providing a chemical defense mechanism for the plant. researchgate.net

While many naphthoquinones have been isolated from plants, they are also produced by some animals and as metabolic products in certain bacteria. researchgate.netresearchgate.net For example, the defensive secretions of some harvestmen (Arachnida: Opiliones) contain a mixture of volatile compounds embedded in a semi-volatile matrix composed mainly of 1,4-naphthoquinone (B94277) and 6-methyl-1,4-naphthoquinone. researchgate.net In marine environments, sea urchins are a notable source of quinonoid pigments, particularly spinochromes, which are a class of naphthoquinones. rsc.org The presence of these compounds in such diverse organisms underscores their varied ecological roles.

It is interesting to note that while many plant-derived naphthoquinones feature a methyl side-chain, this characteristic is not universally present across all biosynthetic pathways. rsc.org The specific distribution of compounds like this compound is often localized to particular tissues or developmental stages, reflecting a tightly regulated biosynthesis.

Table 1: Examples of Organisms Producing Naphthoquinones

| Kingdom | Phylum/Division | Family | Genus/Species | Example Naphthoquinones |

| Plantae | Magnoliophyta | Plumbaginaceae | Plumbago | Plumbagin (B1678898) |

| Plantae | Magnoliophyta | Droseraceae | Drosera | Droserone (B1221475) |

| Plantae | Magnoliophyta | Juglandaceae | Juglans | Juglone (B1673114) |

| Plantae | Magnoliophyta | Boraginaceae | Lithospermum | Shikonin (B1681659) |

| Animalia | Arthropoda | - | Carinostoma | 1,4-Naphthoquinone, this compound |

| Animalia | Echinodermata | - | Sea Urchins | Spinochromes |

| Fungi | - | - | Various | - |

| Bacteria | - | - | Various | - |

Biosynthetic Pathways (Polyketide Hypothesis)

The biosynthesis of many naphthoquinones, including likely precursors to this compound, is often explained by the polyketide hypothesis. nih.govrasmusfrandsen.dk This hypothesis, first proposed in the early 20th century and later refined with the advent of isotopic labeling techniques, posits that polyketides are formed through the head-to-tail linkage of acetate (B1210297) units, followed by cyclization reactions. rasmusfrandsen.dk

Polyketide synthases (PKSs) are the key enzymes responsible for catalyzing these reactions. nih.gov In plants, type III PKSs are particularly important. These enzymes utilize a starter molecule, such as acetyl-CoA, and extender units, typically malonyl-CoA, to build a polyketide chain through a series of decarboxylative condensations. nih.gov The resulting poly-β-keto chain can then undergo cyclization and aromatization to form the characteristic naphthalene (B1677914) ring system of naphthoquinones.

Stable-isotope feeding experiments in various plant species have provided strong evidence for the polyketide origin of certain naphthoquinones. nih.gov For instance, studies on the biosynthesis of plumbagin and droserone have confirmed their acetogenic origin, implicating the involvement of PKSs in the acetate-polymalonate pathway. nih.gov While the direct biosynthetic pathway of this compound via a polyketide route is a strong possibility, further specific research is needed for its definitive elucidation. The polyketide pathway is also thought to be responsible for the biosynthesis of spinochromes in sea urchins. rsc.org

Metabolic Innovation and Convergent Evolution of Pathways

One of the most remarkable aspects of naphthoquinone biosynthesis is the convergent evolution of multiple distinct pathways in different plant lineages. oup.comnih.gov This means that the ability to produce these specialized metabolites has arisen independently several times throughout plant evolution, utilizing different metabolic precursors and enzymatic machinery. oup.comnih.govnih.gov

Recent large-scale biological and genetic studies have corroborated the existence of at least four different metabolic routes for the synthesis of plant 1,4-naphthoquinones. oup.com This extraordinary metabolic innovation is thought to have been facilitated by events such as gene duplication and neofunctionalization. nih.govoup.com For example, in the case of shikonin biosynthesis, a key enzyme, geranyl diphosphate (B83284) synthase, is believed to have evolved from a cytoplasmic farnesyl diphosphate synthase. nih.govnih.gov Similarly, whole-genome duplication events have been implicated in the establishment of the shikonin/alkannin pathway in the Boraginales order. oup.com

This convergent evolution highlights the adaptive significance of naphthoquinones, likely driving their repeated emergence as a means of chemical defense or for other ecological functions. The existence of multiple pathways also suggests a degree of metabolic plasticity, allowing different plant groups to arrive at similar chemical solutions through different evolutionary trajectories.

Connections to Respiratory and Photosynthetic Quinone Metabolism

The evolution of specialized naphthoquinone biosynthesis is intricately linked to primary metabolic pathways, particularly those involved in the production of respiratory and photosynthetic quinones. oup.comnih.govnih.gov These primary quinones, such as ubiquinone (coenzyme Q) and phylloquinone (vitamin K1), are essential electron carriers in cellular respiration and photosynthesis, respectively. researchgate.netnih.gov